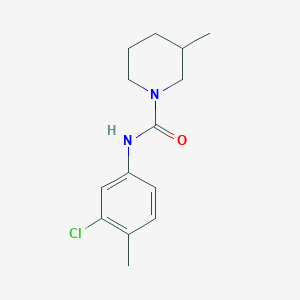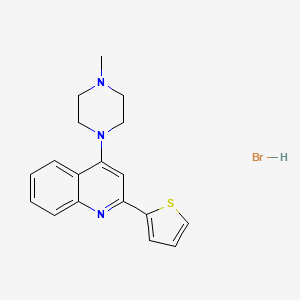
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a thiophene ring and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
科学研究应用
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline hydrobromide: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)quinoline hydrobromide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs
属性
CAS 编号 |
853349-74-3 |
|---|---|
分子式 |
C18H20BrN3S |
分子量 |
390.3 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide |
InChI |
InChI=1S/C18H19N3S.BrH/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17;/h2-7,12-13H,8-11H2,1H3;1H |
InChI 键 |
XTJYUNFJWKYRQF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


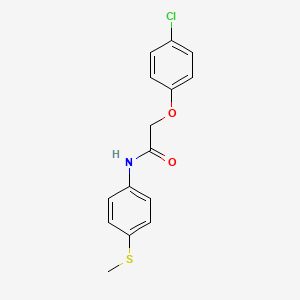
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)
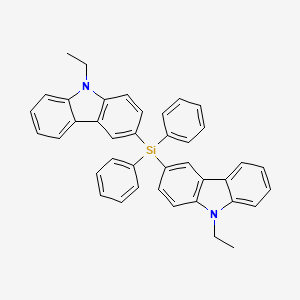
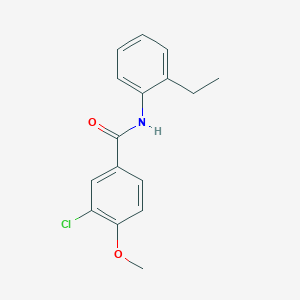
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
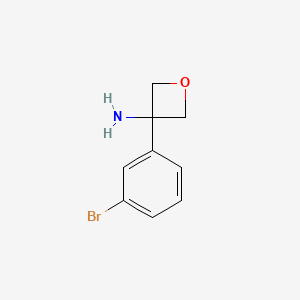

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)

